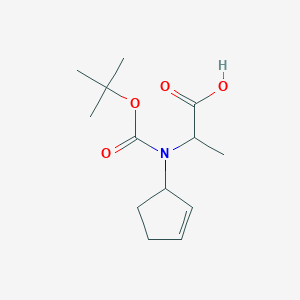![molecular formula C8H8N4O4 B11761146 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is a deuterated derivative of aniline, characterized by the presence of three deuterium atoms at positions 2, 3, and 5. This compound is notable for its applications in various scientific fields due to its unique isotopic labeling, which provides distinct advantages in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline typically involves the selective deuteration of aniline derivatives. One common method includes the hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate catalyzed by ND₄Cl in D₂O/tetrahydrofuran . Another approach involves the reduction of an α,β-enone in perdeuteromethanol using sodium borodeuteride and cerium (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in maintaining the isotopic integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide are typical reagents.
Major Products
The major products formed from these reactions include various deuterated aniline derivatives, which retain the isotopic labeling and exhibit unique properties useful in further research.
Scientific Research Applications
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is widely used in scientific research due to its stable isotopic labeling. Applications include:
Chemistry: Used in NMR studies to determine bond order and molecular dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the synthesis of deuterated compounds for various industrial processes
Mechanism of Action
The mechanism by which 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline exerts its effects involves the interaction of its nitro groups with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for detailed studies of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3: Another deuterated compound used in analytical chemistry.
Flecainide-d3: A deuterated pharmaceutical used in medical research.
Uniqueness
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is unique due to its specific isotopic labeling, which provides distinct advantages in NMR studies and metabolic research. Its stability and resistance to degradation make it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2-/i3D,4D,5D |
InChI Key |
ONBOQRNOMHHDFB-VWFKEUNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


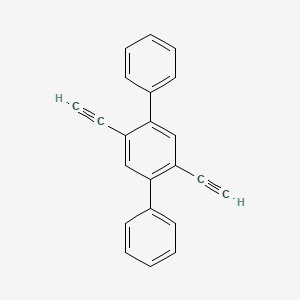
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)
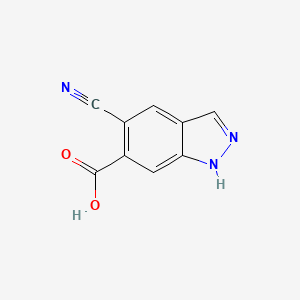
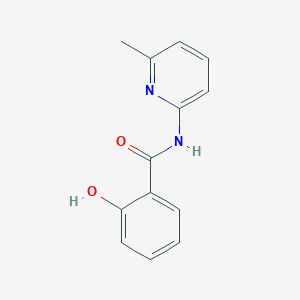
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)

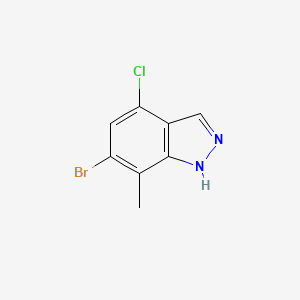
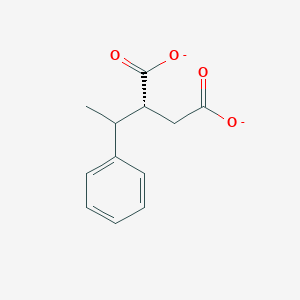
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)

![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
